3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound featuring a dihydropyridine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Claisen–Schmidt condensation reaction, where aldehydes and ketones are condensed in the presence of a base such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation and other substitution reactions can occur, especially at the bromophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Containing Compounds: Exhibit a wide range of biological activities, such as antibacterial and antifungal effects.
Uniqueness
3,5-Bis(prop-2-en-1-yl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its dihydropyridine core and bromophenyl substitution make it distinct from other similar compounds.
Properties
Molecular Formula |
C25H24BrNO5 |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
bis(prop-2-enyl) 4-[5-(4-bromophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24BrNO5/c1-5-13-30-24(28)21-15(3)27-16(4)22(25(29)31-14-6-2)23(21)20-12-11-19(32-20)17-7-9-18(26)10-8-17/h5-12,23,27H,1-2,13-14H2,3-4H3 |
InChI Key |
QMUJTUVZHNJGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)OCC=C |
Origin of Product |
United States |
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